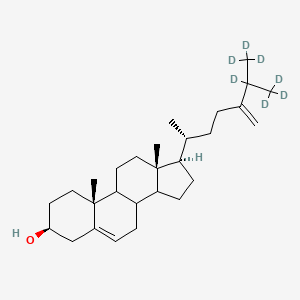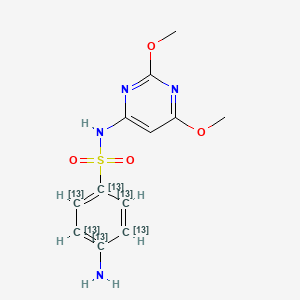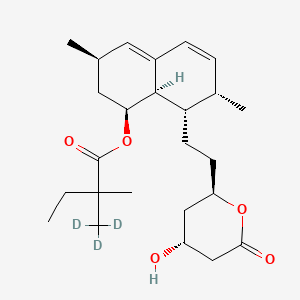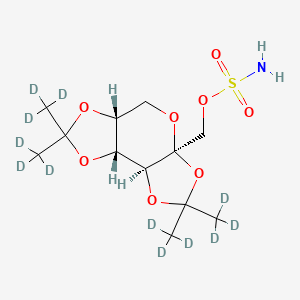
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Vue d'ensemble
Description
Ergosta-5,24(28)-dien-3-ol, also known as 24-methylencholesterol, is a sterol with the molecular formula C28H46O . It has an average mass of 398.664 Da and a monoisotopic mass of 398.354858 Da .
Synthesis Analysis
The synthesis of steroidal 22,24(28)-dienes, such as Ergosta-5,24(28)-dien-3-ol, involves the dehydrobromination of 22,23-dibromo-5β-ergostane with 1,5-diazabicyclo[3.4.0]non-5-ene (DBN) . Another method involves the conversion of nor-ketones into prochiral terminal methylene groups .Molecular Structure Analysis
The molecular structure of Ergosta-5,24(28)-dien-3-ol consists of 28 carbon atoms, 46 hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
Ergosta-5,24(28)-dien-3-ol has a molecular formula of C28H46O, an average mass of 398.664 Da, and a monoisotopic mass of 398.354858 Da .Applications De Recherche Scientifique
Research Grade Lipids
24-methylene-cholesterol is used in the production of research grade lipids . These lipids are used in a variety of scientific research applications, including the study of lipid metabolism and the role of lipids in disease processes .
Precursor for Vitamin D4
Ergosta-5,7-dien-3β-ol, a closely related compound, is the precursor of vitamin D4 . By manipulating the biosynthetic pathway of ergosterol, scientists have been able to accumulate ergosta-5,7-dien-3β-ol instead of the natural end-product ergosterol .
Metabolic Engineering
The ergosterol biosynthesis pathway has been metabolically reprogrammed to allow the accumulation of ergosta-5,7-dien-3β-ol . This has been achieved by target disruption of erg5, which is involved in the end-steps of post-squalene formation .
Rate-Limiting Enzymes Characterization
Overexpression of Hmg1p led to a significant accumulation of squalene, and induction of Erg1p/Erg11p expression raised the yield of both total sterols and ergosta-5,7-dien-3β-ol . This research has helped in characterizing the rate-limiting enzymes of ergosta-5,7-dien-3β-ol biosynthesis .
Antimicrobial Activity
Steroid compounds like ergosterol have shown antimicrobial activity . Although the specific antimicrobial activity of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is not mentioned, it’s possible that it may also exhibit similar properties .
Plasma Membrane Constituent
Sterols are key constituents of the plasma membrane of eukaryotic cells . Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol, being a sterol, could potentially be used in research related to cell membrane structure and function .
Propriétés
IUPAC Name |
(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23?,24-,25?,26?,27+,28-/m1/s1/i1D3,2D3,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDVLXYUCBVVKW-NHJURBPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)